Nizatidine

Vue d'ensemble

Description

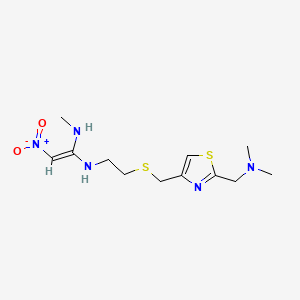

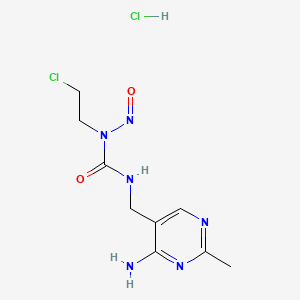

Nizatidine est un antagoniste des récepteurs H2 de l'histamine qui inhibe la production d'acide gastrique. Il est couramment utilisé dans le traitement de l'ulcère peptique et du reflux gastro-œsophagien. This compound a été développé par Eli Lilly et commercialisé pour la première fois en 1988 . Il est considéré comme étant équipotent à la ranitidine et diffère par la substitution d'un cycle thiazole à la place du cycle furane dans la ranitidine .

Applications De Recherche Scientifique

Nizatidine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in various chemical studies to understand the behavior of H2 receptor antagonists.

Biology: this compound is used in biological research to study its effects on gastric acid secretion and its interactions with histamine receptors.

Industry: This compound is used in the pharmaceutical industry for the development of various formulations, including floating tablets and microspheres

Mécanisme D'action

Target of Action

Nizatidine’s primary targets are the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . By binding to these receptors, this compound prevents histamine from exerting its effect, thereby inhibiting the secretion of gastric acid . This results in a reduction of both basal and nocturnal gastric acid secretions .

Biochemical Pathways

The inhibition of gastric acid secretion by this compound affects the biochemical pathway of gastric acid production. When histamine cannot bind to the H2-receptors due to the presence of this compound, the production of gastric acid is reduced . This leads to a decrease in the acidity of the stomach, which can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

This compound exhibits good bioavailability, with more than 70% of the drug being absorbed after oral administration . It has a protein binding rate of 35% and is primarily metabolized in the liver . The elimination half-life of this compound is between 1-2 hours, and it is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production. By inhibiting the action of histamine on stomach cells, this compound effectively reduces the production of stomach acid . This can help to alleviate the symptoms of conditions such as GERD and peptic ulcers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of this compound . Furthermore, factors such as the individual’s overall health, age, and the presence of other medications can also influence the action and efficacy of this compound .

Méthodes De Préparation

Nizatidine peut être synthétisé par diverses méthodes. Une méthode courante implique l'utilisation d'alginate de sodium, d'hydroxypropylméthylcellulose (HPMC) comme polymère et de carbonate de calcium comme agent moussant. La méthode de gélification ionotrope est utilisée pour la préparation de billes flottantes . Une autre méthode implique la technique de réticulation d'émulsion, qui offre des avantages par rapport aux méthodes conventionnelles de microsphères en évitant les solvants résiduels dans les microsphères .

Analyse Des Réactions Chimiques

Nizatidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans la this compound.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant le cycle thiazole.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle dans diverses études chimiques pour comprendre le comportement des antagonistes des récepteurs H2.

Biologie : this compound est utilisé dans la recherche biologique pour étudier ses effets sur la sécrétion d'acide gastrique et ses interactions avec les récepteurs de l'histamine.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de diverses formulations, notamment les comprimés flottants et les microsphères

Mécanisme d'action

This compound est un inhibiteur compétitif et réversible de l'histamine au niveau des récepteurs H2 de l'histamine, en particulier ceux des cellules pariétales gastriques. En inhibant l'action de l'histamine sur les cellules de l'estomac, la this compound réduit la production d'acide gastrique. Cette inhibition compétitive entraîne une réduction des sécrétions acides gastriques basales et nocturnes . This compound n'affecte pas la sécrétion de pepsine, la sécrétion du facteur intrinsèque stimulée par la pentagastrine ou la gastrine sérique .

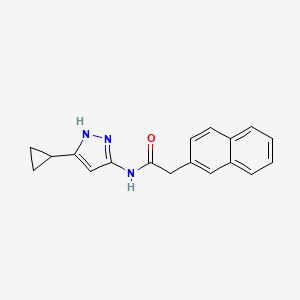

Comparaison Avec Des Composés Similaires

Nizatidine est souvent comparée à d'autres antagonistes des récepteurs H2 tels que la ranitidine, la cimétidine et la famotidine. Bien que tous ces composés inhibent la sécrétion d'acide gastrique, la this compound est unique en raison de sa substitution spécifique d'un cycle thiazole à la place du cycle furane trouvé dans la ranitidine . Cette différence structurale contribue à ses propriétés pharmacologiques distinctes.

Composés similaires

Ranitidine : Un autre antagoniste des récepteurs H2 avec un cycle furane.

Cimétidine : Un antagoniste des récepteurs H2 avec une structure chimique différente.

Famotidine : Un antagoniste des récepteurs H2 avec un mécanisme d'action similaire mais une structure chimique différente.

This compound est connue pour sa faible toxicité et sa grande efficacité dans le traitement des troubles liés à l'acide, ce qui en fait un composé précieux à la fois en milieu clinique et de recherche .

Propriétés

IUPAC Name |

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L | |

| Record name | SID49648463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin. | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |

CAS No. |

76963-41-2 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nizatidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nizatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-132 °C, 203 °C | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

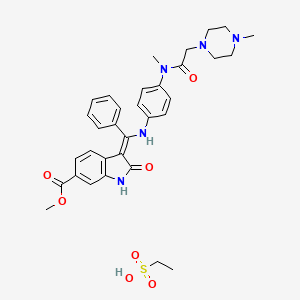

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

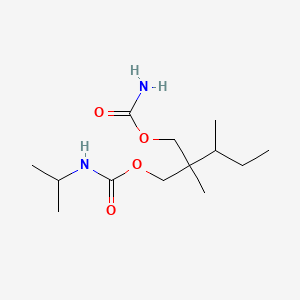

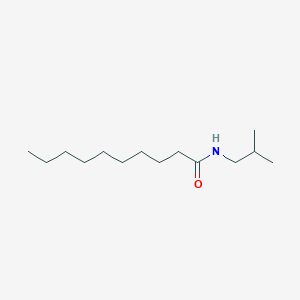

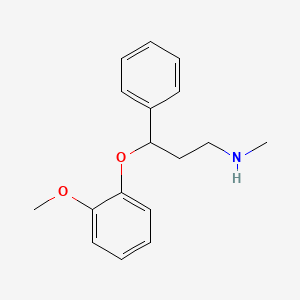

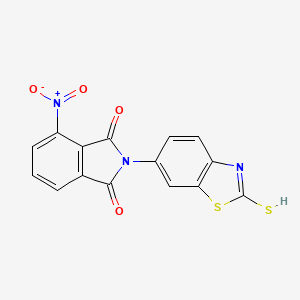

Feasible Synthetic Routes

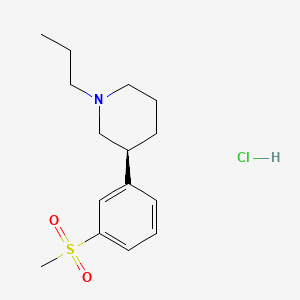

A: Nizatidine is a potent and selective histamine H2-receptor antagonist. [] It competitively binds to H2-receptors on the basolateral membrane of parietal cells in the stomach, blocking the action of histamine. [, ] This, in turn, inhibits the activation of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing the secretion of gastric acid. []

A: Unlike some other H2-receptor antagonists, this compound exhibits gastroprokinetic activity. [, ] Studies suggest that this effect might be due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction. [] By inhibiting AChE, this compound could potentially increase acetylcholine levels, leading to enhanced gastric motility and accelerated gastric emptying. []

A: The molecular formula of this compound is C12H21N5O2S2, and its molecular weight is 331.46 g/mol. []

A: Yes, research indicates that this compound at a concentration of 150 μg/mL remains stable in TNAs containing 3% and 5% Intralipid or Liposyn II for up to 48 hours at 22°C. [] Additionally, the presence of this compound does not appear to negatively affect the stability of lipid emulsions within the TNAs. []

A: Yes, different formulations of this compound can lead to varying bioavailability. For instance, a study comparing a commercially prepared oral syrup, an extemporaneous solution in apple juice, and an extemporaneous suspension in infant formula to the marketed capsule formulation found significant differences in Cmax, AUC0–n, and AUC0–∞. [] Specifically, the apple juice formulation demonstrated markedly lower bioavailability compared to the capsule. [] This highlights the importance of considering formulation when aiming for specific pharmacokinetic profiles.

A: this compound is rapidly and well-absorbed after oral administration, with an absolute bioavailability exceeding 90%. [] It is widely distributed in tissues and is primarily eliminated through renal excretion. [, ] Over 90% of the administered dose is recovered in urine within 16 hours, with unchanged this compound accounting for 65% to 75% of the recovered substances. []

A: Yes, renal impairment can decrease the elimination of this compound. [] Dosage adjustments are recommended for patients with creatinine clearance less than 50 ml/min/m2. []

A: The duration of this compound's antisecretory effect is dose-dependent. [, ] After oral administration, the effect can persist for more than 3.5 hours but generally disappears within 6 hours. []

A: Yes, taking this compound earlier in the evening with a meal has been shown to optimize its antisecretory effect. [] While food may delay the absorption of this compound, it does not affect its overall bioavailability. []

A: Studies suggest that the pharmacokinetics of this compound in children are generally similar to those in adults when considering the impact of formulation on bioavailability. [] When corrected for the reduced bioavailability observed with certain fruit juices, pharmacokinetic parameters like Cmax, CL/F, and Vss/F are comparable between pediatric and adult populations. []

A: Yes, both in vitro and in vivo studies have demonstrated the efficacy of this compound in treating peptic ulcers. [, ] In animal models, this compound effectively prevents the development of gastric lesions induced by various factors, including stress, histamine, aspirin, and indomethacin. [] It also accelerates the healing of existing ulcers. [] Clinical trials have confirmed these findings, showing that this compound is effective in healing both duodenal and gastric ulcers in humans. []

A: Studies suggest that this compound might be beneficial in treating functional dyspepsia, especially in patients with delayed gastric emptying. [, ] this compound has been shown to improve gastric emptying rates and alleviate clinical symptoms, including meal-related and gastroesophageal symptoms, in these patients. [, ]

A: Studies have shown that this compound, particularly at a dose of 300 mg daily, can lead to a reduction in heart rate. [] This effect has been observed in both resting heart rate and exercise tachycardia. [] While generally well-tolerated, this negative chronotropic effect should be considered, especially in elderly patients or those with pre-existing heart conditions. []

A: Unlike cimetidine, this compound does not appear to significantly affect the hepatic metabolism of other drugs. [, ] This lack of interaction with drug-metabolizing enzymes makes it a safer option for patients taking multiple medications concurrently. []

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological matrices, including plasma and urine. [, , ] More sensitive and specific techniques like HPLC coupled with mass spectrometry (HPLC-MS) are also employed, particularly for pharmacokinetic studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)